molecular formula C7H4Br2N4O B15212580 6,8-Dibromoimidazo[1,2-a]pyrazine-2-carboxamide CAS No. 87597-29-3

6,8-Dibromoimidazo[1,2-a]pyrazine-2-carboxamide

Cat. No.: B15212580
CAS No.: 87597-29-3
M. Wt: 319.94 g/mol
InChI Key: JFQNGPSIXRRAEW-UHFFFAOYSA-N
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Description

6,8-Dibromoimidazo[1,2-a]pyrazine-2-carboxamide is a chemical compound with the molecular formula C6H3Br2N3O. It is known for its applications in various fields, including medicinal chemistry and materials science. This compound is characterized by the presence of two bromine atoms and an imidazo[1,2-a]pyrazine core structure, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dibromoimidazo[1,2-a]pyrazine-2-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-amino-3,5-dibromopyrazine and chloroacetaldehyde.

    Reaction Conditions: The reaction mixture is stirred at 80°C for 10 hours in acetonitrile.

    Purification: After the reaction is complete, the solvent is removed by rotary evaporation.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and cost-effectiveness, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6,8-Dibromoimidazo[1,2-a]pyrazine-2-carboxamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can modify the oxidation state of the compound.

Scientific Research Applications

6,8-Dibromoimidazo[1,2-a]pyrazine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,8-Dibromoimidazo[1,2-a]pyrazine-2-carboxamide involves its interaction with specific molecular targets. The bromine atoms and the imidazo[1,2-a]pyrazine core play a crucial role in its binding affinity and activity. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,8-Dibromoimidazo[1,2-a]pyrazine-2-carboxamide is unique due to its specific functional groups, which confer distinct chemical properties and reactivity

Properties

IUPAC Name

6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2N4O/c8-4-2-13-1-3(6(10)14)11-7(13)5(9)12-4/h1-2H,(H2,10,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFQNGPSIXRRAEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C2N1C=C(N=C2Br)Br)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30557436
Record name 6,8-Dibromoimidazo[1,2-a]pyrazine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30557436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87597-29-3
Record name 6,8-Dibromoimidazo[1,2-a]pyrazine-2-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87597-29-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,8-Dibromoimidazo[1,2-a]pyrazine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30557436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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